molecular formula C9H19NO2S B1375999 tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate CAS No. 1598322-55-4

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate

Cat. No.: B1375999
CAS No.: 1598322-55-4
M. Wt: 205.32 g/mol
InChI Key: LRSLSAJGUOCYDQ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is also known by its IUPAC name, tert-butyl (1-(methylthio)propan-2-yl)carbamate . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a methylsulfanyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl carbamate and 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It can also be employed in the development of enzyme inhibitors .

Medicine: It is used in the synthesis of drug candidates and as a building block for bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. The methylsulfanyl group may also participate in binding interactions, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

    tert-butyl carbamate: A simpler analog without the methylsulfanyl group.

    tert-butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the methylsulfanyl group.

    tert-butyl N-(1-methylthioethyl)carbamate: Similar structure but with different alkyl chain length.

Uniqueness: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(1-methylsulfanylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSLSAJGUOCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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